molecular formula C9H13N3O2 B13461007 8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane

8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane

Cat. No.: B13461007
M. Wt: 195.22 g/mol
InChI Key: NDSGLHXJGNLSTI-UHFFFAOYSA-N
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Description

8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane is a spiro compound characterized by its unique structure, which includes an azidomethylidene group and a dioxaspirodecane ring system. Spiro compounds are known for their rigid and three-dimensional structures, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The azidomethylidene group can be oxidized to form different functional groups.

    Reduction: Reduction reactions can convert the azido group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethylidene group can yield aldehydes or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful in drug development and bioconjugation applications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Similar in structure but lacks the azidomethylidene group.

    1,4-Dioxa-8-azaspiro[4.5]decane-2-one: Contains a carbonyl group instead of the azido group.

    1,4-Dioxa-8-azaspiro[4.5]decane-3-amine: Features an amine group in place of the azido group.

Uniqueness

8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane is unique due to the presence of the azidomethylidene group, which imparts distinct reactivity and potential for click chemistry applications. This makes it particularly valuable in fields requiring precise molecular modifications, such as drug development and materials science.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

8-(azidomethylidene)-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C9H13N3O2/c10-12-11-7-8-1-3-9(4-2-8)13-5-6-14-9/h7H,1-6H2

InChI Key

NDSGLHXJGNLSTI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=CN=[N+]=[N-])OCCO2

Origin of Product

United States

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